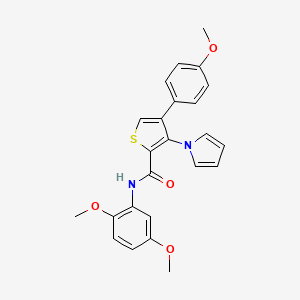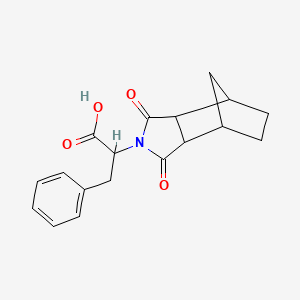![molecular formula C27H29N3O3 B2494161 1-[4-[(6,7-Dimetoxi-3,4-dihidroisoquinolin-1-il)metil]fenil]-3-[(4-metilfenil)metil]urea CAS No. 1023535-75-2](/img/structure/B2494161.png)
1-[4-[(6,7-Dimetoxi-3,4-dihidroisoquinolin-1-il)metil]fenil]-3-[(4-metilfenil)metil]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[(4-methylphenyl)methyl]urea is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[(4-methylphenyl)methyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[(4-methylphenyl)methyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- La necroptosis es una forma regulada de muerte celular implicada en enfermedades inflamatorias, enfermedades neurodegenerativas y cáncer. Los investigadores han explorado derivados de 1-[4-[(6,7-Dimetoxi-3,4-dihidroisoquinolin-1-il)metil]fenil]-3-[(4-metilfenil)metil]urea como potentes inhibidores de la necroptosis . El compuesto 26, en particular, mostró una fuerte actividad antinecroptotica e inhibió la proteína quinasa 1 que interactúa con el receptor (RIPK1). Estos hallazgos sugieren su potencial como compuesto principal para el desarrollo futuro de inhibidores de la necroptosis.
Inhibición de la Necroptosis
Mecanismo De Acción
Target of Action
The primary target of the compound 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea is the sigma-2 receptor . This receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, demonstrating preferential affinity for the sigma-2 receptor compared to the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The sigma-2 receptor, the primary target of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea, plays a crucial role in intracellular Ca2+ regulation and cholesterol homeostasis
Pharmacokinetics
Following oral administration, 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . The compound demonstrates an adequate, absolute oral bioavailability of 29.0% , indicating a significant portion of the administered dose reaches systemic circulation.
Result of Action
The molecular and cellular effects of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea’s action are still being studied. It has been observed that sigma-2 receptor agonists, such as this compound, can relieve mechanical hyperalgesia in mouse models of chronic pain .
Análisis Bioquímico
Biochemical Properties
This compound has been identified as a highly selective sigma-2 receptor ligand . It has a preferential affinity for the sigma-2 receptor compared to the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter
Cellular Effects
The effects of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Early studies suggest that it shows rapid absorption and peak plasma concentration (Cmax) occurred within 10 min of dosing .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are ongoing. Preliminary results suggest that it may have promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-18-4-6-20(7-5-18)17-29-27(31)30-22-10-8-19(9-11-22)14-24-23-16-26(33-3)25(32-2)15-21(23)12-13-28-24/h4-11,15-16H,12-14,17H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNPXZRZRRSQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B2494079.png)
![2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one](/img/structure/B2494083.png)
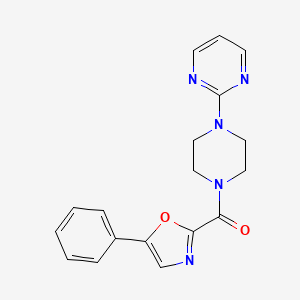
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2494087.png)

![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide](/img/structure/B2494089.png)
![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2494093.png)
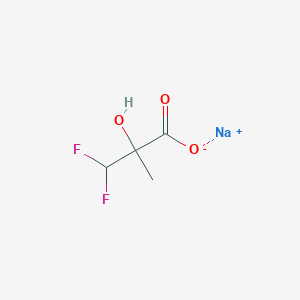
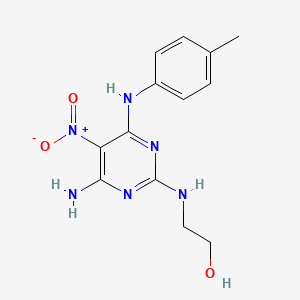
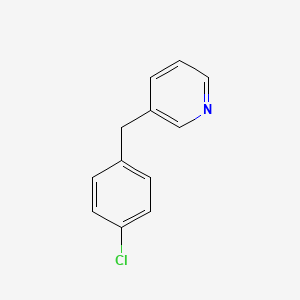
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2494098.png)
